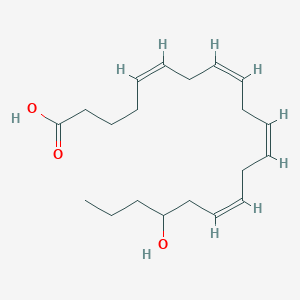

17-HETE

Beschreibung

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPIPPRXLIDJKN-JPURVOHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201193624 | |

| Record name | (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201193624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128914-47-6 | |

| Record name | (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128914-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, 17-hydroxy-, (5Z,8Z,11Z,14Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128914476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201193624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 17-HETE from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 17-hydroxyeicosatetraenoic acid (17-HETE) from arachidonic acid (AA). It details the core enzymatic pathways, presents available quantitative data, outlines experimental protocols for studying its formation, and visualizes the key processes. While this compound is a less abundant metabolite compared to its regioisomer 20-HETE, emerging evidence suggests its potential involvement in distinct physiological and pathophysiological processes, making it a molecule of growing interest in eicosanoid research and drug development.

Introduction to this compound Biosynthesis

This compound is a monohydroxylated metabolite of arachidonic acid, a 20-carbon polyunsaturated fatty acid. Its formation is primarily catalyzed by a specific group of enzymes belonging to the cytochrome P450 (CYP) superfamily.[1][2] Unlike other hydroxyeicosatetraenoic acids produced by lipoxygenases (LOX) or cyclooxygenases (COX), this compound is a product of ω- and (ω-1)-hydroxylation, a characteristic reaction of certain CYP isoforms.[1] These enzymes introduce a hydroxyl group near the methyl (ω) end of the fatty acid chain.

The biosynthesis of this compound is intrinsically linked to that of other ω-hydroxylated HETEs, most notably 20-HETE, which is often the major product of this pathway.[3] Understanding the regioselectivity of the involved enzymes is crucial for elucidating the specific conditions that may favor this compound production.

The Core Biosynthetic Pathway

The conversion of arachidonic acid to this compound is a monooxygenase reaction that requires the presence of a CYP enzyme, NADPH-cytochrome P450 reductase, and molecular oxygen. The key enzymatic players in this process are members of the CYP4A and CYP4F subfamilies.[4][5]

Key Enzymes:

-

CYP4A11: A prominent human fatty acid ω-hydroxylase expressed in the liver and kidney. It exhibits high regioselectivity for the ω-position of arachidonic acid, making 20-HETE its primary product.[4] However, it also produces smaller amounts of (ω-1), (ω-2), and (ω-3) hydroxylated metabolites, including this compound.

-

CYP4F2: Another significant human CYP enzyme involved in arachidonic acid metabolism, expressed in the liver, kidney, and leukocytes.[6] Similar to CYP4A11, it primarily catalyzes ω-hydroxylation to form 20-HETE but also generates other ω-hydroxylated products.[7]

The general reaction mechanism is as follows:

-

Arachidonic acid binds to the active site of the CYP enzyme.

-

The heme iron of the CYP enzyme is reduced by electrons transferred from NADPH via NADPH-cytochrome P450 reductase.

-

Molecular oxygen binds to the reduced heme iron.

-

A series of electron and proton transfers leads to the cleavage of the O-O bond and the formation of a highly reactive iron-oxo species.

-

This reactive species abstracts a hydrogen atom from the C17 position of arachidonic acid, followed by the insertion of a hydroxyl group to form this compound.

Quantitative Data on Arachidonic Acid ω-Hydroxylation

Quantitative data specifically for this compound biosynthesis is limited due to its low abundance. Most studies focus on the major product, 20-HETE. The following tables summarize the available kinetic parameters for the ω-hydroxylation of arachidonic acid by relevant human and rat CYP isoforms. It is important to note that the Vmax values represent the formation of the primary product (20-HETE), and the production of this compound is a minor fraction of this total activity. The ratio of 19-HETE to 20-HETE produced by human CYP4A11 is approximately 10:90, suggesting that other (ω-n)-hydroxylated products like this compound are formed at even lower ratios.[8]

Table 1: Kinetic Parameters for 20-HETE Formation by Human CYP Isoforms

| Enzyme | Km (μM) | Vmax (nmol/min/nmol CYP) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| CYP4A11 | 228 | 49.1 | 0.21 |

| CYP4F2 | 24 | 7.4 | Not Reported |

Data sourced from Lasker et al., 2000.

Table 2: Quantitative Production of 20-HETE by CYP4F2 Variants

| CYP4F2 Variant | 20-HETE Production (pmol/min/nmol P450) | % of Wild-Type Activity |

| W12/V433 (WT) | 94 ± 11 | 100% |

| W12/M433 | 31 ± 11 | ~33% |

| G12/V433 | 94 ± 11 | 100% |

| G12/M433 | 40 ± 8 | ~43% |

Data sourced from Stec et al., 2007.[7]

Table 3: 20-HETE Concentrations in Human Tissues and Fluids

| Sample Type | Concentration Range | Reference |

| Urine (Male) | 21.6 ng/g tissue (mice) | Holla et al., 2001[9] |

| Urine (Female) | 20.4 ng/g tissue (mice) | Holla et al., 2001[9] |

| Kidney Homogenates | 6.1 - 12.7 ng/g (mice) | Holla et al., 2001[9] |

| Plasma | Not significantly different between WT and transgenic mice | Holla et al., 2001[9] |

| Liver Microsomes | 0 - 80.1 pmol/mg protein | Hirani et al., 2008[10] |

| Kidney Cortex | 0 - 11.3 pmol/mg protein | Hirani et al., 2008[10] |

Experimental Protocols

In Vitro Assay for this compound Formation using Recombinant CYP Enzymes

This protocol is adapted from methods used to study 20-HETE formation and can be used to assess this compound production by specific CYP isoforms.

Materials:

-

Recombinant human CYP4A11 or CYP4F2 enzymes co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Arachidonic acid (substrate).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM MgCl₂).

-

Internal standard (e.g., deuterated this compound or a structurally similar HETE).

-

Organic solvents for extraction (e.g., ethyl acetate, hexane, isopropanol).

-

LC-MS/MS system.

Procedure:

-

Incubation:

-

In a microcentrifuge tube, combine the recombinant CYP enzyme preparation, incubation buffer, and arachidonic acid to the desired final concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with formic acid.

-

Add the internal standard.

-

Extract the lipids using two volumes of ethyl acetate or a mixture of hexane/isopropanol. Vortex thoroughly.

-

Centrifuge to separate the phases.

-

Transfer the organic (upper) phase to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Separate the HETE isomers using a suitable C18 column with a gradient elution program (e.g., water/acetonitrile with a small percentage of formic acid).

-

Detect and quantify this compound using multiple reaction monitoring (MRM) mode.

-

Sample Preparation for LC-MS/MS Analysis of this compound from Tissues

This protocol is based on a validated method for eicosanoid analysis in brain and liver tissue.[2]

Materials:

-

Tissue sample (e.g., liver, kidney).

-

Homogenization buffer (e.g., n-hexane/isopropanol (60/40 v/v) with an antioxidant like butylated hydroxytoluene (BHT)).

-

Internal standard solution containing deuterated this compound.

-

Extraction solvent (e.g., n-hexane/isopropanol (60/40 v/v) with 0.1% formic acid).

-

LC-MS/MS system.

Procedure:

-

Homogenization:

-

Weigh a small piece of frozen tissue (e.g., 10-50 mg).

-

Add homogenization buffer and homogenize the tissue on ice using a sonicator or bead beater.

-

-

Extraction:

-

Take an aliquot of the homogenate.

-

Add the internal standard solution.

-

Add the extraction solvent and vortex vigorously.

-

Centrifuge at 4°C to pellet the tissue debris.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the initial mobile phase.

-

Centrifuge to remove any particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis as described in section 4.1.

-

Signaling Pathways of this compound

The specific signaling pathways of this compound are not well-characterized, and no dedicated receptor has been identified to date. However, recent research has implicated this compound in cardiac hypertrophy through a mechanism involving the induction and activation of CYP1B1.[11]

This compound-Induced Cardiac Hypertrophy Pathway:

This compound, acting as an autocrine or paracrine mediator in cardiomyocytes, has been shown to upregulate the expression and activity of CYP1B1. This leads to a signaling cascade that results in an increase in cell size and the expression of cardiac hypertrophy markers. The exact downstream effectors of CYP1B1 in this context are still under investigation.

Conclusion and Future Directions

The biosynthesis of this compound from arachidonic acid is a minor branch of the cytochrome P450-mediated ω-hydroxylation pathway, which is dominated by the production of 20-HETE. The primary enzymes responsible are CYP4A11 and CYP4F2. While quantitative data on this compound itself is scarce, the established methods for studying HETEs provide a solid foundation for future research. The recent discovery of its role in cardiac hypertrophy highlights the potential for this compound to have unique biological functions distinct from other HETEs.

Future research should focus on:

-

Developing more sensitive and specific methods for the quantification of this compound in biological samples.

-

Determining the precise regioselectivity of CYP4A and CYP4F isoforms to understand the factors that may influence the this compound/20-HETE ratio.

-

Identifying specific receptors and elucidating the detailed downstream signaling pathways of this compound in various cell types.

-

Investigating the role of this compound in other physiological and pathological conditions, such as inflammation and cancer.

A deeper understanding of this compound biosynthesis and its biological roles will be crucial for evaluating its potential as a biomarker and a therapeutic target in drug development.

References

- 1. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of hydroxyeicosatetraenoic acids in diabetes (HETEs and diabetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP4F2 - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. 20-Hydroxyeicosatetraenoic Acid (HETE)-dependent Hypertension in Human Cytochrome P450 (CYP) 4A11 Transgenic Mice: NORMALIZATION OF BLOOD PRESSURE BY SODIUM RESTRICTION, HYDROCHLOROTHIAZIDE, OR BLOCKADE OF THE TYPE 1 ANGIOTENSIN II RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 17-HETE Signaling Pathway in Cardiac Hypertrophy

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cardiac hypertrophy is an adaptive response of the heart to increased workload, but sustained hypertrophy is a key risk factor for heart failure. The signaling pathways governing this process are complex and represent critical targets for therapeutic intervention. Recent evidence has identified 17-hydroxyeicosatetraenoic acid (17-HETE), a metabolite of arachidonic acid, as a significant mediator in the development of cardiac hypertrophy. This technical guide provides a comprehensive overview of the this compound signaling pathway, focusing on its core mechanism involving the enzyme Cytochrome P450 1B1 (CYP1B1). We present quantitative data on its effects, detailed experimental protocols for its study, and visual diagrams of the key pathways and workflows to support further research and drug development in this area.

The this compound Signaling Pathway in Cardiomyocytes

This compound functions as an autocrine mediator that directly contributes to the hypertrophic phenotype in cardiomyocytes.[1] The central mechanism of this pathway is the upregulation and allosteric activation of CYP1B1, an extrahepatic enzyme linked to cardiotoxicity.[1][2]

The proposed signaling cascade is as follows:

-

Initiation: Intracellular levels of this compound increase in response to hypertrophic stimuli.

-

CYP1B1 Upregulation: this compound promotes the transcription and translation of the CYP1B1 gene, leading to increased levels of CYP1B1 protein within the cardiomyocyte.[1][2]

-

Allosteric Activation: this compound directly binds to the CYP1B1 enzyme at an allosteric site, enhancing its catalytic activity at nanomolar concentrations.[1][2]

-

Hypertrophic Response: The heightened CYP1B1 activity triggers downstream signaling events that culminate in the hallmarks of cellular hypertrophy. This includes a significant increase in cardiomyocyte size and the upregulation of fetal genes that serve as molecular markers for cardiac hypertrophy, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[1][2][3]

While other arachidonic acid metabolites are known to signal through G-protein coupled receptors (GPCRs), the primary mechanism described for this compound in this context is intracellular, focusing on its direct interaction with CYP1B1.

Quantitative Data on this compound-Induced Hypertrophy

Studies using human adult cardiomyocyte (AC16) cell lines have quantified the hypertrophic effects of this compound enantiomers. The following table summarizes the key findings from treating these cells with 20 µM of 17(R)-HETE or 17(S)-HETE.

| Parameter Measured | Treatment Group | Result (Fold Change vs. Control) | Significance (p-value) | Reference |

| Cell Surface Area | 17(R)-HETE | ~1.35 | < 0.05 | Isse et al., 2023 |

| 17(S)-HETE | ~1.50 | < 0.01 | Isse et al., 2023 | |

| ANP mRNA Expression | 17(R)-HETE | ~2.5 | < 0.01 | Isse et al., 2023 |

| 17(S)-HETE | ~3.2 | < 0.001 | Isse et al., 2023 | |

| BNP mRNA Expression | 17(R)-HETE | ~2.2 | < 0.01 | Isse et al., 2023 |

| 17(S)-HETE | ~2.8 | < 0.01 | Isse et al., 2023 | |

| CYP1B1 mRNA Expression | 17(R)-HETE | ~2.0 | < 0.05 | Isse et al., 2023 |

| 17(S)-HETE | ~2.8 | < 0.01 | Isse et al., 2023 | |

| CYP1B1 Protein Level | 17(R)-HETE | ~1.8 | < 0.05 | Isse et al., 2023 |

| 17(S)-HETE | ~2.4 | < 0.01 | Isse et al., 2023 |

Note: The numerical values are representative estimates based on published graphical data and serve to illustrate the magnitude of the effect. The 17(S)-HETE enantiomer consistently shows a more pronounced effect.[4][5]

Experimental Protocols

Reproducing and building upon existing findings requires robust and detailed methodologies. Below are protocols for key experiments in the study of this compound-induced cardiac hypertrophy.

Cell Culture and Treatment

-

Cell Line: Human adult ventricular cardiomyocytes (AC16) or neonatal rat ventricular myocytes (NRVMs).

-

Culture Conditions: Culture cells in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Plate cells onto appropriate culture vessels (e.g., 6-well plates for RNA/protein, or glass-bottom dishes for imaging) and allow them to reach 70-80% confluency.

-

Serum Starvation: Before treatment, reduce the serum concentration to 0.5-1% for 12-24 hours to establish a quiescent state.

-

Treatment: Prepare a stock solution of 17(R)-HETE and 17(S)-HETE in ethanol. Dilute to a final concentration of 20 µM in low-serum media and apply to the cells. Use a vehicle control (ethanol diluted to the same final concentration) for comparison. Incubate for the desired time period (typically 24-48 hours).

Measurement of Cardiomyocyte Surface Area

-

Fixation: After treatment, wash cells twice with cold Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: To visualize the cell cytoplasm and outline, stain with an antibody against α-actinin or with a fluorescent phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin) for 1 hour at room temperature. Wash three times with PBS.

-

Imaging: Mount coverslips with a DAPI-containing mounting medium. Acquire images using a fluorescence microscope.

-

Quantification: Use image analysis software (e.g., ImageJ/Fiji or Image-Pro Plus) to manually or automatically trace the outline of at least 100 randomly selected cells per condition.[6] Calculate the surface area.

Quantitative PCR (qPCR) for Hypertrophic Markers

-

RNA Extraction: Lyse cells directly in the culture dish using a lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for human NPPA (ANP), NPPB (BNP), CYP1B1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

NPPA Forward Primer: 5'-GCT CCT CTC AGA CTC AAG CTT-3'

-

NPPA Reverse Primer: 5'-GGG CTT GTT ATC TCG GAC TTC-3'

-

NPPB Forward Primer: 5'-AAG TCC TAG CCA GTC TCC AGA-3'

-

NPPB Reverse Primer: 5'-GCT TGT GCT TTT GTC TGA TCC-3'

-

-

Analysis: Run the qPCR on a real-time PCR system. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.[7]

CYP1B1 Activity (EROD Assay)

The Ethoxyresorufin-O-deethylase (EROD) assay measures the catalytic activity of CYP1A and CYP1B1 enzymes.[1]

-

Microsome Preparation: Prepare heart microsomes from tissue or cultured cells by differential centrifugation.[8] Homogenize cells/tissue in a cold buffer, perform a low-speed spin to remove debris, and then ultracentrifuge the supernatant to pellet the microsomal fraction. Resuspend the pellet and determine the protein concentration.

-

Reaction Setup: In a 96-well black plate, add microsomal protein (10-50 µg), reaction buffer (e.g., 0.1 M Tris-HCl), and the substrate 7-Ethoxyresorufin (final concentration 1-2 µM). Add this compound enantiomers (10-80 nM) to test for allosteric activation.

-

Initiation and Measurement: Pre-incubate the plate at 37°C. Initiate the reaction by adding NADPH (final concentration 0.25 mM).[8] Immediately measure the increase in fluorescence (Excitation: ~530 nm, Emission: ~585 nm) over time using a plate reader. The product, resorufin, is highly fluorescent.

-

Calculation: Calculate the rate of resorufin formation using a standard curve of known resorufin concentrations. Express the EROD activity as pmol of resorufin formed per minute per mg of microsomal protein.[8]

Implications for Drug Development

The central role of the this compound/CYP1B1 axis in promoting cardiac hypertrophy presents a promising target for therapeutic intervention.

-

Targeting CYP1B1: Developing selective inhibitors of CYP1B1 could directly block the pro-hypertrophic effects of this compound and other potential substrates. This approach could attenuate the progression of pathological hypertrophy.

-

Modulating this compound Synthesis: Identifying and targeting the specific enzymes responsible for this compound production in the heart could lower the concentration of this pro-hypertrophic mediator.

-

Investigating Upstream Receptors: Although the primary mechanism appears intracellular, further investigation into potential cell surface receptors that might mediate some of this compound's effects could unveil additional drug targets.

This pathway highlights the importance of lipid mediators in cardiac remodeling and offers a novel avenue for the development of targeted therapies to combat heart failure.

References

- 1. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ventricular expression of natriuretic peptides in Npr1–/– mice with cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]

- 6. Measurement of the surface area of cardiomyocytes [bio-protocol.org]

- 7. scilit.com [scilit.com]

- 8. benchchem.com [benchchem.com]

The Cytochrome P450-Mediated Metabolism of 17-Hydroxyeicosatetraenoic Acid (17-HETE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyeicosatetraenoic acid (17-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes. As a member of the HETE family, it is involved in various physiological and pathophysiological processes, particularly in the regulation of vascular tone and renal function. This technical guide provides an in-depth overview of the CYP-mediated formation of this compound, its known biological activities, and the analytical methods used for its study. While the downstream metabolic fate of this compound is not yet well-elucidated, this guide will draw upon the broader knowledge of HETE metabolism to provide a comprehensive framework for researchers.

Introduction to this compound and Cytochrome P450

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a key component of cell membranes. Upon cellular stimulation, AA is released and metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). The CYP pathway gives rise to a diverse array of bioactive eicosanoids, including HETEs and epoxyeicosatrienoic acids (EETs).[1][2]

HETEs are a group of hydroxylated derivatives of arachidonic acid. The position of the hydroxyl group is critical to their biological function. ω- and (ω-1)-hydroxylation of arachidonic acid by CYP enzymes produces a variety of HETEs, including 16-, 17-, 18-, 19-, and 20-HETE.[1][3] Among these, this compound is a less-studied metabolite compared to the potent vasoconstrictor 20-HETE. However, emerging evidence suggests its role in critical physiological processes such as the regulation of electrolyte and fluid transport in the kidney.

Cytochrome P450-Mediated Formation of this compound

The formation of this compound from arachidonic acid is catalyzed by specific isoforms of the cytochrome P450 superfamily, primarily within the CYP1A, CYP4A, and CYP4F families.[3][4][5] These enzymes exhibit regioselectivity in their hydroxylation of arachidonic acid. While the CYP4A and CYP4F subfamilies are well-known for producing the ω-hydroxylation product 20-HETE, they also contribute to the formation of sub-terminal HETEs.[4][5] Specifically, CYP enzymes in rat liver microsomes have been shown to produce 16-, 17-, and 18-HETE from arachidonic acid.[6]

dot

Caption: CYP450-mediated hydroxylation of arachidonic acid to various HETEs.

Downstream Metabolism of this compound

The downstream metabolic pathways of this compound are not well-characterized in the current scientific literature. However, based on the metabolism of other HETEs, it is plausible that this compound may undergo further oxidation. For instance, other HETEs can be converted to their corresponding oxo-eicosatetraenoic acids (oxo-ETEs) by various dehydrogenases.[3] Further research is required to identify the specific enzymes and metabolites involved in the catabolism of this compound.

Biological Activities and Signaling Pathways

While specific signaling pathways for this compound are still under investigation, it is known to have stereospecific effects on renal function. The (S)-enantiomer of this compound has been shown to inhibit proximal tubule Na+/K+-ATPase activity, suggesting a role in the regulation of sodium transport.[7]

To provide a broader context of HETE signaling, the pathways for the more extensively studied 20-HETE are presented below. 20-HETE is a potent vasoconstrictor and plays a significant role in the regulation of blood pressure. It exerts its effects through various signaling mechanisms, including the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade.

dot

Caption: A generalized signaling pathway for HETEs, such as 20-HETE.

Quantitative Data on HETE Formation

Quantitative data on the formation of this compound is limited. However, studies on the closely related 20-HETE provide valuable insights into the kinetics of CYP-mediated arachidonic acid metabolism. The following table summarizes the kinetic parameters for 20-HETE formation by human CYP4A11 and CYP4F2.

| Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| CYP4A11 | 228 | 49.1 | [8] |

| CYP4F2 | 24 | 7.4 | [8] |

Experimental Protocols

In Vitro Metabolism of Arachidonic Acid by Recombinant CYP Enzymes

This protocol describes a general procedure for assessing the metabolism of arachidonic acid by recombinant human CYP enzymes to form HETEs.

Materials:

-

Recombinant human CYP enzymes (e.g., from insect cell microsomes) co-expressed with NADPH-cytochrome P450 reductase.

-

Arachidonic acid (substrate).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

Methanol, acetonitrile, and formic acid for quenching and sample preparation.

-

Internal standard (e.g., a deuterated HETE analogue).

Procedure:

-

Prepare a reaction mixture containing the recombinant CYP enzyme in potassium phosphate buffer.

-

Add arachidonic acid to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes) with gentle shaking.

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the mixture to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

dot

Caption: A typical experimental workflow for in vitro CYP-mediated metabolism studies.

Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the quantification of HETEs from biological samples.

Materials:

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source.

-

C18 reversed-phase HPLC column.

-

Mobile phase A: Water with 0.1% formic acid.

-

Mobile phase B: Acetonitrile with 0.1% formic acid.

-

Internal standard (e.g., this compound-d8).

-

Solid-phase extraction (SPE) cartridges for sample clean-up.

Procedure:

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, cell culture supernatant) on ice.

-

Add the internal standard.

-

Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitate.

-

Perform solid-phase extraction (SPE) on the supernatant to enrich for lipids and remove interfering substances.

-

Elute the HETEs from the SPE cartridge and evaporate the solvent.

-

Reconstitute the sample in the initial mobile phase composition.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the C18 column.

-

Separate the HETEs using a gradient elution with mobile phases A and B.

-

Detect the analytes using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.

-

-

Data Analysis:

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Conclusion and Future Directions

The cytochrome P450-mediated metabolism of arachidonic acid is a crucial pathway for the generation of bioactive lipid mediators, including this compound. While the specific enzymes responsible for its formation are being identified, the downstream metabolic fate and the detailed signaling pathways of this compound remain largely unexplored. Future research should focus on elucidating the enzymes that metabolize this compound, identifying its metabolites, and characterizing their biological activities and signaling mechanisms. A deeper understanding of the complete metabolic pathway of this compound will be critical for developing novel therapeutic strategies targeting renal and cardiovascular diseases. For drug development professionals, understanding the potential for new chemical entities to interact with the CYP enzymes involved in HETE metabolism is crucial to avoid unintended alterations in the levels of these potent signaling molecules.

References

- 1. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Hydroxyeicosatetraenoic Acids in the Regulation of Inflammation in Bronchial Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lipidmaps.org [lipidmaps.org]

A Deep Dive into the Enantiomer-Specific Functions of 17(S)-HETE and 17(R)-HETE

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes. Among these, 17-hydroxyeicosatetraenoic acid (17-HETE) exists as two stereoisomers, 17(S)-HETE and 17(R)-HETE, which have been shown to exhibit distinct biological activities. This technical guide provides a comprehensive overview of the current understanding of the differential functions of these enantiomers, with a particular focus on their roles in cardiac hypertrophy. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the nuanced bioactivities of these lipid mediators.

Biosynthesis of 17(S)-HETE and 17(R)-HETE

The production of this compound enantiomers is primarily attributed to the activity of cytochrome P450 (CYP) enzymes. These enzymes metabolize arachidonic acid to a variety of ω- and (ω-1)-hydroxylated products, including this compound[1]. The stereochemistry of the resulting HETE is dependent on the specific CYP isoform involved. While some CYP enzymes may produce a racemic mixture of both (S) and (R) enantiomers, there is often a predominance of one form over the other[1]. Non-enzymatic lipid peroxidation can also lead to the formation of a racemic mixture of HETE enantiomers[1].

Differential Functions in Cardiac Hypertrophy

Recent studies have highlighted a significant and enantioselective role for this compound in the development of cardiac hypertrophy, the enlargement of cardiac muscle cells. Research has demonstrated that both 17(S)-HETE and 17(R)-HETE can induce cellular hypertrophy in human cardiomyocytes; however, the (S)-enantiomer exhibits a more potent effect.

A key mechanism underlying this hypertrophic response is the allosteric activation and upregulation of CYP1B1, an enzyme linked to cardiotoxicity[1]. Studies have shown that 17(S)-HETE is a more potent activator of CYP1B1 than its (R)-counterpart, leading to a more pronounced hypertrophic phenotype[1]. This enantioselective activation of CYP1B1 suggests that the stereochemistry of this compound is a critical determinant of its biological function in the heart.

Quantitative Data on Cardiac Hypertrophy

| Enantiomer | Cell Line | Concentration | Key Findings | Reference |

| 17(S)-HETE | Human adult cardiomyocyte (AC16) | 20 µM | Significantly induced cellular hypertrophy (increased cell surface area and hypertrophy markers); more potent allosteric activator of CYP1B1. | [1] |

| 17(R)-HETE | Human adult cardiomyocyte (AC16) | 20 µM | Induced cellular hypertrophy, but to a lesser extent than 17(S)-HETE. | [1] |

| This compound Enantiomers | Human recombinant CYP1B1 and rat heart microsomes | 10-80 nM | Allosterically activated CYP1B1. | [1] |

Signaling Pathways

The precise signaling pathways initiated by 17(S)-HETE and 17(R)-HETE remain an active area of investigation. A significant challenge in elucidating these pathways is the current lack of identified specific cell surface receptors for either enantiomer. While other HETEs, such as 12(S)-HETE and 20-HETE, have known G-protein coupled receptors (GPCRs), namely GPR31 and GPR75 respectively, the receptors for the this compound enantiomers are considered orphan receptors at present.

Despite the absence of a known receptor, the downstream effects involving CYP1B1 are becoming clearer. The activation of CYP1B1 by this compound enantiomers leads to a signaling cascade that culminates in the expression of genes associated with cardiac hypertrophy.

Figure 1: Proposed signaling pathway for this compound enantiomers in cardiac hypertrophy.

Experimental Protocols

Stereospecific Synthesis of 17(S)-HETE and 17(R)-HETE

-

Retrosynthetic Analysis: Disconnect the this compound molecule to identify key chiral synthons and commercially available starting materials. The chirality at C17 is the key challenge.

-

Chiral Pool Synthesis or Asymmetric Induction:

-

Chiral Pool: Start from a naturally occurring chiral molecule that contains the desired stereocenter or can be readily converted to it.

-

Asymmetric Induction: Employ a chiral catalyst or auxiliary to introduce the hydroxyl group at C17 with the desired (S) or (R) configuration. This could involve an asymmetric reduction of a corresponding ketone or an asymmetric epoxidation followed by regioselective ring-opening.

-

-

Carbon Chain Elongation: Utilize standard organic chemistry reactions such as Wittig reactions, Grignard reactions, or cross-coupling reactions (e.g., Suzuki, Sonogashira) to construct the full carbon skeleton of the eicosanoid.

-

Functional Group Manipulation and Deprotection: Introduce the carboxylic acid functionality and any double bonds with the correct geometry. Finally, remove any protecting groups to yield the target 17(S)-HETE or 17(R)-HETE.

-

Purification and Characterization: Purify the final product using techniques like high-performance liquid chromatography (HPLC). Confirm the structure and stereochemistry using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and optical rotation measurements.

Cell Culture and Treatment

-

Cell Line: Human adult cardiomyocyte (AC16) cells are a suitable model.

-

Culture Conditions: Maintain cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, or chamber slides for imaging).

-

Allow cells to adhere and grow to a desired confluency (e.g., 70-80%).

-

Prepare stock solutions of 17(S)-HETE and 17(R)-HETE in a suitable solvent (e.g., ethanol or DMSO).

-

Dilute the stock solutions in culture medium to the final desired concentration (e.g., 20 µM).

-

Replace the existing medium with the treatment medium and incubate for the desired time (e.g., 24 hours). A vehicle control (medium with the solvent) should be included.

-

Measurement of Cellular Hypertrophy

-

Cell Surface Area:

-

After treatment, capture images of the cells using a phase-contrast microscope.

-

Use image analysis software (e.g., ImageJ) to measure the surface area of individual cells.

-

Quantify the average cell surface area for each treatment group. An increase in cell surface area is indicative of hypertrophy.

-

Real-Time Quantitative PCR (RT-qPCR) for Hypertrophy Markers

-

RNA Isolation: After treatment, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

RT-qPCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., atrial natriuretic peptide - ANP, brain natriuretic peptide - BNP, β-myosin heavy chain - β-MHC), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH).

-

Western Blotting for CYP1B1

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for CYP1B1 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the CYP1B1 band intensity to a loading control (e.g., β-actin or GAPDH).

-

CYP1B1 Enzyme Activity Assay (EROD Assay)

-

Principle: This assay measures the O-deethylation of 7-ethoxyresorufin to the fluorescent product resorufin, a reaction catalyzed by CYP1B1.

-

Reagents:

-

Human recombinant CYP1B1 or heart microsomes.

-

7-ethoxyresorufin (substrate).

-

NADPH (cofactor).

-

Potassium phosphate buffer.

-

17(S)-HETE and 17(R)-HETE.

-

-

Procedure:

-

In a 96-well plate, combine the recombinant CYP1B1 or microsomes, buffer, and varying concentrations of 17(S)-HETE or 17(R)-HETE (e.g., 10-80 nM).

-

Add 7-ethoxyresorufin to the wells.

-

Initiate the reaction by adding NADPH.

-

Monitor the increase in fluorescence of resorufin over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

The rate of resorufin formation is proportional to the CYP1B1 activity.

-

Figure 2: A generalized experimental workflow for investigating the effects of this compound enantiomers.

Conclusion and Future Directions

The available evidence strongly indicates that 17(S)-HETE and 17(R)-HETE possess distinct biological activities, with 17(S)-HETE being a more potent inducer of cardiac hypertrophy through the activation of CYP1B1. This enantiomer-specific function underscores the importance of considering stereochemistry in the study of lipid mediators.

The most significant gap in our current understanding is the identity of the specific receptors for these enantiomers. The de-orphanization of these putative receptors is a critical next step and will be instrumental in fully elucidating their signaling pathways and physiological roles. Future research should also aim to:

-

Investigate the differential effects of 17(S)-HETE and 17(R)-HETE in other physiological and pathological contexts, such as inflammation, angiogenesis, and cancer.

-

Develop selective agonists and antagonists for the putative receptors to probe their functions with greater precision.

-

Explore the therapeutic potential of targeting the synthesis or signaling of specific this compound enantiomers in cardiovascular diseases.

A deeper understanding of the enantiomer-specific functions of this compound will undoubtedly open new avenues for the development of novel therapeutics targeting a range of diseases.

References

The Discovery and History of Hydroxyeicosatetraenoic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of oxygenated metabolites of arachidonic acid, belonging to the eicosanoid family of signaling molecules. Since their discovery, HETEs have been recognized as potent mediators in a wide array of physiological and pathological processes, including inflammation, cell proliferation, vascular tone, and cancer progression. This technical guide provides a comprehensive overview of the seminal discoveries, key experimental methodologies, and the elucidation of the signaling pathways that have shaped our understanding of HETEs.

A Chronology of Discovery: Unraveling the HETE Family

The journey into the world of HETEs began in the 1970s, spearheaded by the pioneering work of Swedish biochemists Sune Bergström, Bengt Samuelsson, and John Vane, who were awarded the Nobel Prize in Physiology or Medicine in 1982 for their discoveries concerning prostaglandins and related biologically active substances.

The First Glimpse: 12-HETE in Platelets (1974)

The first member of the HETE family to be identified was 12-hydroxyeicosatetraenoic acid (12-HETE). In 1974, Hamberg and Samuelsson reported that incubation of arachidonic acid with human platelets resulted in the formation of a novel monohydroxy fatty acid. This compound was identified as 12-L-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE). Their work demonstrated that platelets possess a lipoxygenase pathway for arachidonic acid metabolism, distinct from the cyclooxygenase pathway that produces prostaglandins and thromboxanes.

The Inflammatory Mediator: 5-HETE in Neutrophils (1976)

Two years later, in 1976, Borgeat, Hamberg, and Samuelsson expanded their investigations to rabbit polymorphonuclear leukocytes (neutrophils). They discovered that these inflammatory cells metabolize arachidonic acid to form 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE). This discovery was pivotal as it linked a specific HETE to a primary cell type involved in the inflammatory response. Subsequent studies revealed that 5-HETE is a potent chemoattractant for neutrophils, further solidifying its role as an inflammatory mediator.

A Vascular Regulator: 20-HETE and the Cytochrome P450 System (Early 1980s)

In the early 1980s, the focus expanded beyond the lipoxygenase pathways. Researchers, including Capdevila and colleagues, demonstrated that arachidonic acid could also be metabolized by the cytochrome P450 (CYP) enzyme system, particularly in the kidney. This led to the identification of 20-hydroxyeicosatetraenoic acid (20-HETE) as a major product of this pathway in renal microsomes. 20-HETE was later found to be a potent vasoconstrictor, playing a crucial role in the regulation of vascular tone and blood pressure.

Table 1: Key Milestones in the Discovery of HETEs

| Year | Discovery | Key Scientist(s) | Cell/Tissue Type | Enzymatic Pathway | Significance |

| 1974 | Identification of 12-HETE | Hamberg & Samuelsson | Human Platelets | 12-Lipoxygenase | First discovery of a HETE, establishing the lipoxygenase pathway in platelets. |

| 1976 | Identification of 5-HETE | Borgeat, Hamberg & Samuelsson | Rabbit Neutrophils | 5-Lipoxygenase | Linked HETEs to inflammatory cells and chemotaxis. |

| Early 1980s | Identification of 20-HETE | Capdevila et al. | Kidney Microsomes | Cytochrome P450 | Unveiled a new enzymatic pathway for HETE synthesis and its role in vascular regulation. |

Foundational Experimental Protocols

The discovery and characterization of HETEs were reliant on the development and application of sophisticated analytical techniques. The following sections detail the methodologies employed in the seminal studies.

Isolation and Purification of HETEs

Initial Incubation and Extraction:

-

Cell/Tissue Preparation: Platelet suspensions or isolated neutrophils were prepared from fresh blood. For 20-HETE, microsomes were prepared from renal cortical tissue by differential centrifugation.

-

Incubation with Radiolabeled Arachidonic Acid: The cell or microsomal preparations were incubated with [1-14C]arachidonic acid at 37°C for a defined period (typically 5-30 minutes) to allow for metabolic conversion.

-

Termination and Extraction: The reaction was stopped by the addition of a solvent mixture, typically ethanol or methanol, followed by acidification to protonate the carboxylic acids. The lipids were then extracted into an organic solvent such as diethyl ether or ethyl acetate.

Chromatographic Separation:

Early researchers utilized a combination of chromatographic techniques to purify the novel metabolites.

-

Silicic Acid Chromatography: The crude lipid extract was first fractionated on a silicic acid column to separate fatty acids from other lipid classes.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This was the workhorse technique for separating the different HETE isomers.

-

Column: Early studies often used C18 columns.

-

Mobile Phase: A typical mobile phase consisted of a gradient of methanol in water, with a small amount of acetic acid to ensure the carboxylic acids remained protonated.

-

Detection: The eluate was monitored by UV absorbance at ~235 nm (characteristic of the conjugated diene system in 5-, 12-, and 15-HETE) and by radioactivity detection to track the metabolites of [14C]arachidonic acid.

-

-

Normal-Phase HPLC (NP-HPLC): This technique was used for further purification and separation of isomers.

-

Column: Silica columns were commonly used.

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of acetic acid.

-

Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS was a critical tool for determining the chemical structure of the isolated HETEs.

-

Derivatization: To make the HETEs volatile for GC analysis, they were first derivatized.

-

Methylation: The carboxylic acid group was converted to a methyl ester using diazomethane.

-

Silylation: The hydroxyl group was converted to a trimethylsilyl (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC Separation: The derivatized HETEs were separated on a GC column.

-

Mass Spectrometry: The separated compounds were then introduced into a mass spectrometer. Electron-impact (EI) ionization was commonly used, which fragmented the molecules in a predictable manner. Analysis of the fragmentation pattern allowed researchers to deduce the position of the hydroxyl group and the overall structure of the fatty acid chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (1H) NMR spectroscopy was used to confirm the stereochemistry of the double bonds and the position of the hydroxyl group, providing further structural confirmation.

Stereospecific Total Synthesis

The definitive confirmation of the structure and stereochemistry of the HETEs, and the production of pure standards for biological testing, was achieved through total chemical synthesis. The work of E.J. Corey and his group was particularly instrumental in this area. Their elegant synthetic strategies allowed for the stereocontrolled synthesis of various HETE isomers, including 5-HETE and 12-HETE.

Quantitative Analysis of HETE Production

Early studies focused not only on identifying HETEs but also on quantifying their production in response to various stimuli. This was crucial for understanding their potential biological significance.

Table 2: Early Quantitative Data on HETE Production

| HETE Isomer | Cell/Tissue Type | Stimulus | Concentration of Stimulus | Amount Produced | Reference |

| 5-HETE | Human Neutrophils | Ionophore A23187 | 2 µM | ~50 ng/106 cells | |

| 5-HETE | Human Neutrophils | Ionophore A23187 + Arachidonic Acid | - | >40-fold stimulation | |

| 12-HETE | Human Platelets | Collagen | - | Significantly higher than unstimulated | |

| 12-HETE | Human Platelets | Thrombin | - | Significant increase | |

| 20-HETE | Rat Renal Microvessels | Angiotensin II | 10-7 M | 4.3 ± 0.6 pmol/mg/min | |

| 20-HETE | Rat Renal Microsomes | NADPH | - | 355 ± 27 pmol/mg/min |

Signaling Pathways of Major HETEs

The biological effects of HETEs are mediated through their interaction with specific cell surface and intracellular receptors, which trigger downstream signaling cascades.

5-HETE and 5-oxo-ETE Signaling

5-HETE itself is a relatively weak agonist. However, it can be further metabolized to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a much more potent signaling molecule. 5-oxo-ETE exerts its effects primarily through the G protein-coupled receptor, OXE receptor 1 (OXER1) .

12-HETE Signaling

12-HETE signaling is complex and appears to involve multiple pathways. A G protein-coupled receptor, GPR31 , has been identified as a high-affinity receptor for 12(S)-HETE. Activation of GPR31 can lead to the stimulation of several downstream signaling cascades.

20-HETE Signaling

20-HETE is a potent vasoactive lipid that signals through the G protein-coupled receptor GPR75 . This interaction triggers distinct signaling cascades in different cell types, such as vascular smooth muscle cells and endothelial cells.

Conclusion and Future Directions

The discovery of hydroxyeicosatetraenoic acids has opened up a vast and complex field of research. From their initial identification as products of arachidonic acid metabolism to the elucidation of their specific receptors and signaling pathways, HETEs have been shown to be critical players in health and disease. The foundational experimental work laid the groundwork for the development of modern lipidomics and our current understanding of these potent lipid mediators.

Future research will likely focus on the development of specific inhibitors and antagonists for HETE biosynthetic enzymes and receptors as potential therapeutic agents for a range of conditions, including inflammatory diseases, cardiovascular disorders, and cancer. The continued exploration of the intricate network of eicosanoid signaling will undoubtedly reveal new insights into the fundamental processes that govern cellular function.

17-HETE: A Lipid Mediator at the Core of Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (17-HETE) is an eicosanoid, a signaling molecule derived from the oxygenation of 20-carbon fatty acids, that is increasingly recognized for its pivotal role in the complex landscape of inflammation. As a member of the hydroxyeicosatetraenoic acid (HETE) family, this compound is a product of arachidonic acid metabolism and has been implicated in a variety of inflammatory processes and diseases. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, signaling pathways, and its function as a lipid mediator in inflammation. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate a deeper understanding and further investigation into this intriguing molecule.

Biosynthesis of this compound

The production of this compound is intricately linked to the metabolism of arachidonic acid (AA), a polyunsaturated fatty acid ubiquitously present in the cell membranes of inflammatory cells. The biosynthesis of HETEs can occur through three major enzymatic pathways: lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases.[1] While various HETEs are produced through these pathways, the specific synthesis of this compound is less ubiquitously described than that of other regioisomers like 5-HETE, 12-HETE, or 20-HETE. ω-hydroxy metabolites of AA, including 16-HETE, this compound, 18-HETE, 19-HETE, and 20-HETE, have been identified.[1]

The primary route for this compound synthesis is believed to involve the CYP450 enzyme family, particularly isoforms such as CYP4F3A, which are known to catalyze the ω-hydroxylation of fatty acids.

Signaling Pathways of this compound

This compound exerts its biological effects by binding to specific cell surface receptors, thereby initiating intracellular signaling cascades. The G protein-coupled receptor 32 (GPR32) has been identified as a receptor for other lipid mediators like Resolvin D1, and it is a putative receptor for this compound. While the complete downstream signaling pathway of GPR32 upon this compound binding is still under active investigation, it is hypothesized to involve canonical GPCR signaling mechanisms.

Upon ligand binding, GPR32 is thought to couple to G proteins, leading to the modulation of second messengers such as cyclic AMP (cAMP) and intracellular calcium ([Ca²⁺]i), and the recruitment of β-arrestin. These events can subsequently activate various downstream kinases and transcription factors, ultimately leading to a cellular response.

Role of this compound in Inflammatory Cells

This compound has been shown to modulate the function of key inflammatory cells, including neutrophils and macrophages.

Neutrophils

Neutrophils are the first responders to sites of inflammation. This compound can act as a chemoattractant for neutrophils, guiding their migration to inflamed tissues. Furthermore, it can influence neutrophil activation, leading to degranulation and the release of reactive oxygen species (ROS).

Macrophages

Macrophages play a dual role in inflammation, contributing to both pro-inflammatory and anti-inflammatory responses. The effect of this compound on macrophage polarization (the differentiation into M1 pro-inflammatory or M2 anti-inflammatory phenotypes) is an area of active research. It is also being investigated for its role in efferocytosis, the clearance of apoptotic cells by macrophages, which is a critical step in the resolution of inflammation.

This compound in Inflammatory Diseases

Elevated levels of various HETEs have been detected in several inflammatory conditions, suggesting their involvement in disease pathogenesis.

Rheumatoid Arthritis (RA)

Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints. While comprehensive data on this compound levels in the synovial fluid of RA patients is still emerging, metabolomic studies of synovial fluid have shown alterations in lipid mediator profiles, indicating a potential role for eicosanoids like this compound in the inflammatory milieu of the joint.[1][2][3][4][5][6]

Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Studies have shown increased levels of arachidonic acid in the colonic mucosa of IBD patients, suggesting an upregulation of eicosanoid synthesis pathways.[7] Further research is needed to specifically quantify this compound levels in the inflamed intestinal tissue of IBD patients.

Table 1: Quantitative Data on HETE Levels in Inflammatory Conditions (Illustrative)

| Inflammatory Condition | Sample Type | This compound Concentration (ng/mL or ng/g tissue) | Reference |

| Rheumatoid Arthritis | Synovial Fluid | Data not yet consistently reported | |

| Inflammatory Bowel Disease | Colonic Mucosa | Data not yet consistently reported |

Note: This table highlights the current gap in specific quantitative data for this compound and is intended to be populated as more research becomes available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators like this compound from biological matrices.

Sample Preparation (from Synovial Fluid or Tissue Homogenate):

-

To 100 µL of sample, add 400 µL of cold methanol containing an internal standard (e.g., 17(S)-HETE-d8).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Parameters:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 95% B over 10 minutes.

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

MRM Transitions:

-

This compound: Q1 m/z 319.2 -> Q3 m/z specific fragment ions.

-

17(S)-HETE-d8: Q1 m/z 327.2 -> Q3 m/z specific fragment ions.

-

In Vivo Model: Zymosan-Induced Peritonitis

This model is widely used to study acute inflammation and its resolution.

-

Inject mice intraperitoneally (i.p.) with 1 mg/kg of zymosan A dissolved in sterile saline.

-

At desired time points (e.g., 4, 24, 48 hours), euthanize the mice.

-

Collect peritoneal lavage fluid by injecting and then withdrawing 5 mL of ice-cold PBS.

-

Centrifuge the lavage fluid to separate the cells from the supernatant.

-

The supernatant can be used for the quantification of this compound and other inflammatory mediators by LC-MS/MS and ELISA, respectively.

-

The cell pellet can be used for flow cytometry analysis to determine the immune cell populations (neutrophils, macrophages).[2][8][9][10][11][12][13]

Cell-Based Assays for GPR32 Activation

cAMP Assay:

-

Culture cells stably or transiently expressing GPR32 (e.g., HEK293 or CHO cells).

-

Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Add varying concentrations of this compound.

-

After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit. A decrease in cAMP levels upon this compound treatment would suggest GPR32 coupling to a Gαi protein.[14][15]

β-Arrestin Recruitment Assay:

-

Use a commercially available assay system (e.g., PathHunter® β-Arrestin assay) in cells co-expressing a GPR32-enzyme fragment fusion protein and a β-arrestin-enzyme acceptor fusion protein.

-

Treat the cells with varying concentrations of this compound.

-

Upon receptor activation and β-arrestin recruitment, the enzyme fragments complement each other, generating a luminescent or fluorescent signal that can be measured on a plate reader.[16][17][18]

This compound as a Drug Development Target

The involvement of this compound in inflammation suggests that targeting its synthesis or signaling could be a viable therapeutic strategy for inflammatory diseases.

Potential Drug Development Strategies:

-

Inhibition of this compound Synthesis: Developing selective inhibitors of the specific CYP450 enzymes responsible for this compound production.[1][12][19][20][21][22]

-

Antagonism of the this compound Receptor: Identifying and developing small molecule or antibody-based antagonists that block the binding of this compound to its receptor, GPR32.

Conclusion

This compound is an emerging lipid mediator with significant implications in the regulation of inflammation. Its biosynthesis from arachidonic acid and its signaling through putative receptors like GPR32 position it as a key player in the inflammatory cascade. While much has been learned, further research is needed to fully elucidate its specific roles in various inflammatory diseases, to quantify its levels in pathological conditions, and to validate it as a therapeutic target. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for scientists dedicated to advancing our understanding of this compound and its potential for therapeutic intervention.

References

- 1. Novel, potent inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]

- 3. Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinexprheumatol.org [clinexprheumatol.org]

- 5. Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Global metabolomic profiling of human synovial fluid for rheumatoid arthritis biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. mdpi.com [mdpi.com]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Enhanced production of IL-17A during zymosan-induced peritonitis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Minsky DTIC [dtic.minsky.ai]

- 13. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances in the development of 17beta-hydroxysteroid dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibitors of 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 17-HETE: A Technical Guide to its Physiological Concentrations, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyeicosatetraenoic acid (17-HETE) is a member of the hydroxyeicosatetraenoic acid family of lipid mediators derived from the metabolism of arachidonic acid. While less studied than some of its isomers, emerging evidence suggests that this compound plays a role in various physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its physiological concentrations in human plasma, detailed methodologies for its quantification, its biosynthesis and metabolism, and its known biological functions and associated signaling pathways.

Physiological Concentrations of this compound in Human Plasma

The quantification of eicosanoids in biological fluids is challenging due to their low endogenous concentrations and short half-lives. However, advancements in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled the detection and quantification of these lipid mediators.

A study by Willenberg et al. (2015) utilizing a rapid and sensitive LC-MS method reported the physiological concentration of this compound in human plasma.[1]

| Analyte | Physiological Concentration (nM) | Specimen | Analytical Method | Reference |

| This compound | 0.35 ± 0.05 | Human Plasma | LC-MS | Willenberg et al., 2015[1] |

This value provides a crucial baseline for researchers investigating the role of this compound in health and disease, allowing for the differentiation between normal physiological levels and pathological alterations.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in human plasma necessitates a robust and sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high selectivity and sensitivity. While a universally standardized protocol is not established, the following outlines a general and effective workflow based on established methodologies for eicosanoid analysis.[2][3][4]

Workflow for this compound Quantification in Human Plasma

Detailed Methodological Considerations:

-

Sample Collection and Storage: Blood should be collected in tubes containing an anticoagulant such as EDTA. Plasma should be separated promptly by centrifugation at low temperatures and stored at -80°C to minimize lipid peroxidation and degradation of this compound.

-

Internal Standard: A stable isotope-labeled internal standard of this compound (e.g., 17(S)-HETE-d8) should be added to the plasma sample before extraction. This is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects during LC-MS/MS analysis.

-

Extraction: Solid-phase extraction (SPE) is a common and effective method for extracting eicosanoids from plasma. A C18 reversed-phase sorbent is typically used to bind the lipids, which are then eluted with an organic solvent like methanol or ethyl acetate.

-

Liquid Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate this compound from other isomers and interfering substances. A C18 column with a gradient elution using a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[3]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both this compound and its deuterated internal standard are monitored.

Biosynthesis and Metabolism of this compound

This compound is formed from arachidonic acid through the action of cytochrome P450 (CYP) enzymes.[3] Specifically, a heterogeneous group of P450 enzymes catalyzes the formation of subterminal HETEs, including 16-, 17-, 18-, and 19-HETE.[2]

Biosynthesis of this compound

The metabolism of this compound in humans is not as well-characterized as that of other eicosanoids. It is presumed to undergo further oxidation or conjugation to facilitate its excretion, similar to other HETEs.

Biological Functions and Signaling Pathways

The biological activities and signaling pathways of this compound are an active area of research. Unlike some of its more studied isomers, such as 12-HETE and 20-HETE, a specific high-affinity receptor for this compound has not yet been definitively identified. However, studies on other HETEs suggest that they can exert their effects through various mechanisms, including activation of G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).[5][6]

While a complete signaling cascade for this compound has not been elucidated, its known biological effects provide clues to its potential mechanisms of action. For instance, the broader family of HETEs is known to be involved in inflammatory responses, cell proliferation, and angiogenesis. The specific roles of this compound within these processes are yet to be fully defined.

Conclusion

This compound is an endogenously produced lipid mediator with a defined physiological concentration in human plasma. Its accurate quantification requires sophisticated analytical techniques like LC-MS/MS. While its biosynthesis from arachidonic acid via cytochrome P450 enzymes is established, its detailed metabolism and specific signaling pathways remain areas for further investigation. For researchers and drug development professionals, understanding the nuances of this compound biology is critical for exploring its potential as a biomarker or therapeutic target in various disease states. Continued research is essential to fully unravel the functional significance of this particular hydroxyeicosatetraenoic acid.

References

- 1. Metabolism of 17-Alpha-Hydroxyprogesterone Caproate by Human Placental Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P-450-dependent oxidation of arachidonic acid to 16-, 17-, and 18-hydroxyeicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 17-HETE in endothelial cell function

An In-Depth Technical Guide on the Role of 17-HETE in Endothelial Cell Function

Abstract